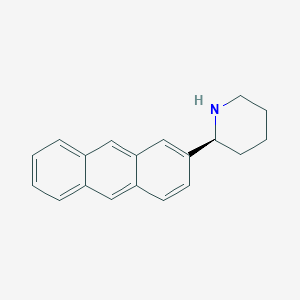
(2S)-2-(2-Anthryl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Anthryl)piperidine is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and anthracene derivatives.
Reaction Conditions: The anthracene derivative is reacted with the piperidine under specific conditions, often involving a catalyst and a solvent such as dichloromethane or toluene.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:
Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.
Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2-Naphthyl)piperidine: Similar structure but with a naphthalene moiety instead of anthracene.
(2S)-2-(2-Phenyl)piperidine: Similar structure but with a phenyl moiety instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties and potential biological activities not found in its analogs.
Propiedades
Fórmula molecular |
C19H19N |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
(2S)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1 |
Clave InChI |
YTCPGUFQMDCBNO-IBGZPJMESA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canónico |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


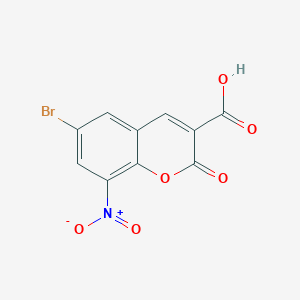
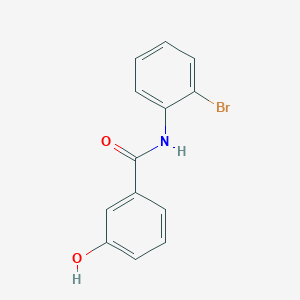
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)
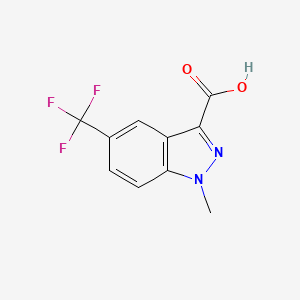
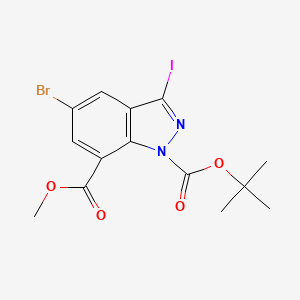
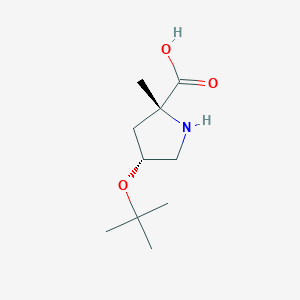
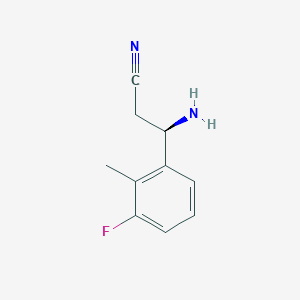
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

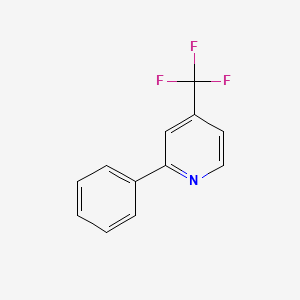
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
